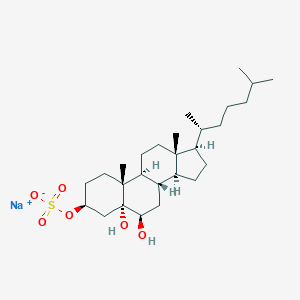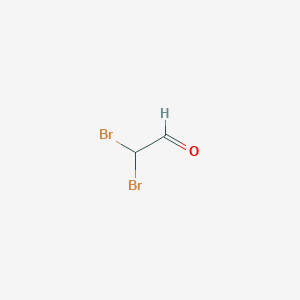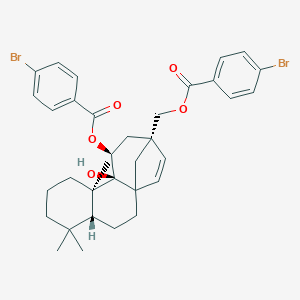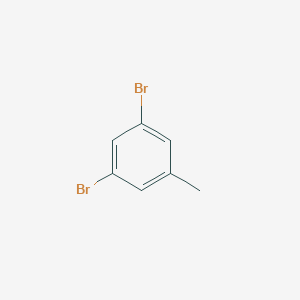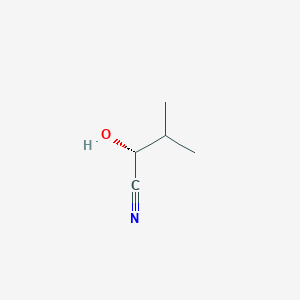
(R)-2-hydroxy-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-HMN, is a chiral molecule that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a nitrile derivative of (R)-3-hydroxy-2-methylpropanal, which is a key intermediate in the synthesis of several important drugs.
Mécanisme D'action
The exact mechanism of action of (R)-HMN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Effets Biochimiques Et Physiologiques
(R)-HMN has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of several cancer cell lines and to have anti-inflammatory properties. Additionally, (R)-HMN has been shown to have antifungal and antibacterial effects, making it a promising candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-HMN is its efficiency in the synthesis of several important drugs. Additionally, its antifungal and antibacterial properties make it a promising candidate for the development of new antibiotics. However, one of the limitations of (R)-HMN is its high cost and the limited availability of nitrilase enzymes for the resolution of the racemic mixture.
Orientations Futures
There are several future directions for the research on (R)-HMN. One potential direction is the development of new methods for the synthesis of (R)-HMN that are more cost-effective and efficient. Another potential direction is the investigation of the potential applications of (R)-HMN in the development of new antibiotics and anti-inflammatory drugs. Additionally, the mechanism of action of (R)-HMN could be further studied to gain a better understanding of its effects on cellular processes.
Méthodes De Synthèse
The synthesis of (R)-HMN can be achieved through several methods, including the reduction of the corresponding ketone or the nitrile hydrolysis of the corresponding cyanohydrin. However, the most efficient and widely used method for the synthesis of (R)-HMN involves the enzymatic resolution of the racemic mixture using nitrilase enzymes.
Applications De Recherche Scientifique
(R)-HMN has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of several important drugs, including the anti-cancer drug Taxol and the anti-inflammatory drug Celecoxib. Additionally, (R)-HMN has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
10021-64-4 |
|---|---|
Nom du produit |
(R)-2-hydroxy-3-methylbutanenitrile |
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
Clé InChI |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)[C@H](C#N)O |
SMILES |
CC(C)C(C#N)O |
SMILES canonique |
CC(C)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



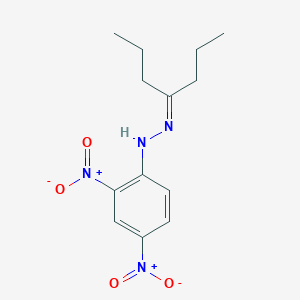
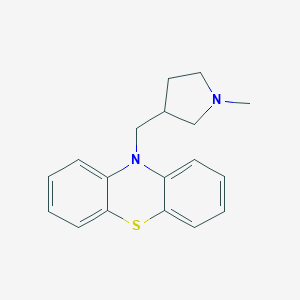
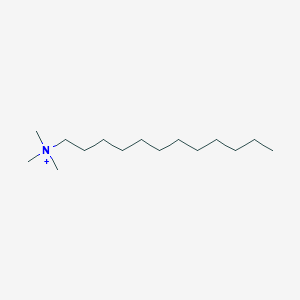
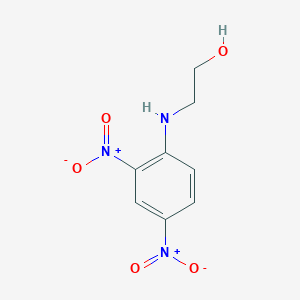
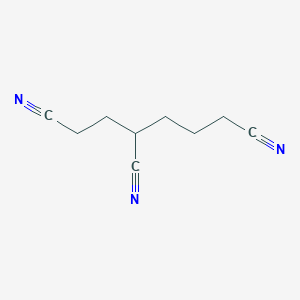
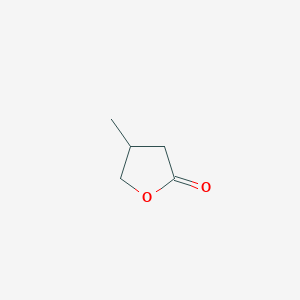



![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
